Fluprostenol serinol amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

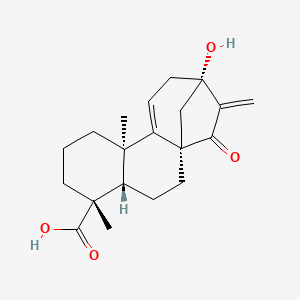

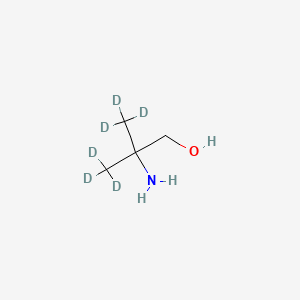

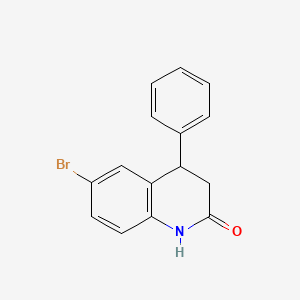

Fluprostenol serinol amide is a stable analog of prostaglandin F2α 2-glyceryl ester. It is primarily used in proteomics research and has a molecular formula of C26H36F3NO7 with a molecular weight of 531.56 g/mol

Mechanism of Action

Target of Action

Fluprostenol serinol amide (Flu-SA) is a stable analog of PGF2α 2-glyceryl ester

Biochemical Pathways

It is known that flu-sa is used for proteomics research , suggesting that it may interact with various proteins and potentially influence multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is stable , which could potentially impact its bioavailability

Result of Action

It is used for proteomics research , indicating that it may have broad effects on protein expression and function.

Action Environment

It is known that the compound is stable , suggesting that it may retain its activity under a variety of conditions.

Preparation Methods

The synthesis of fluprostenol serinol amide involves a unified strategy for prostaglandins, guided by biocatalytic retrosynthesis. The process starts with the readily available dichloro-containing bicyclic ketone 6a. The synthesis involves 11-12 steps with overall yields ranging from 3.8% to 8.4% . Key transformations include Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction

Chemical Reactions Analysis

Fluprostenol serinol amide undergoes various chemical reactions, including oxidation and reduction. The Baeyer–Villiger oxidation is a critical step in its synthesis, catalyzed by Baeyer–Villiger monooxygenase, which ensures high stereoselectivity . The compound also undergoes diastereoselective reduction of enones, catalyzed by ketoreductase . These reactions are essential for setting the critical stereochemical configurations under mild conditions. The major products formed from these reactions include stereoselective intermediates that lead to the final compound.

Scientific Research Applications

Fluprostenol serinol amide is extensively used in proteomics research. Its stability makes it a valuable tool for studying protein interactions and functions . Additionally, it is used in lipid metabolism studies, particularly in the context of liver disorders induced by simulated microgravity . The compound’s analogs, such as prostaglandin F2α, have applications in ophthalmology and cannabinoid research . Its role in scientific research spans across chemistry, biology, medicine, and industry, making it a versatile compound for various applications.

Comparison with Similar Compounds

Fluprostenol serinol amide is compared with other prostaglandin analogs such as cloprostenol, bimatoprost, and travoprost . These compounds share similar synthetic routes and biological activities but differ in their stability and specific applications. For instance, bimatoprost is widely used as an antiglaucoma drug, while cloprostenol is used in veterinary medicine . This compound’s unique stability and potential for diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZFZVTIVYUMI-CTZICMAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347571 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176658-85-7 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)